molecular formula C11H17NO3 B13519911 2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid

2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid

Cat. No.: B13519911
M. Wt: 211.26 g/mol
InChI Key: HOVDDVRCBKDTEA-UHFFFAOYSA-N
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Description

2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid: is a chemical compound with the following properties:

    Chemical Formula: C₁₁H₁₇NO₃

    Molecular Weight: 211.26 g/mol

    CAS Number: 1218480-01-3

    IUPAC Name: this compound

    Other Names: Glycine, N-(bicyclo[2.2.1]hept-2-ylcarbonyl)-N-methyl

Preparation Methods

Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis by introducing the appropriate functional groups onto the bicyclo[2.2.1]heptane scaffold.

Industrial Production Methods: Industrial-scale production methods for this compound are not well-established due to its limited applications and specialized nature.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially forming carboxylic acid derivatives.

    Reduction: Can be reduced to corresponding alcohols or other reduced forms.

    Substitution: May participate in substitution reactions at the carbonyl or amide group.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).

    Major Products: The major products depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

This compound finds limited applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activity.

    Medicine: No significant medical applications reported.

    Industry: Not widely used in industry due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains unclear, as research on this compound is limited. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects.

Comparison with Similar Compounds

    Similar Compounds: Other bicyclo[2.2.1]heptane derivatives, such as (CAS Number: 1007-01-8) and (CAS Number: 35520-81-1), share structural similarities.

    Uniqueness: The N-methylformamido group distinguishes this compound from its counterparts.

Remember that research on this compound is ongoing, and its full potential remains to be explored

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[bicyclo[2.2.1]heptane-2-carbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C11H17NO3/c1-12(6-10(13)14)11(15)9-5-7-2-3-8(9)4-7/h7-9H,2-6H2,1H3,(H,13,14)

InChI Key

HOVDDVRCBKDTEA-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1CC2CCC1C2

Origin of Product

United States

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